N-[[1-(hydroxymethyl)cyclopentyl]methyl]-2-(6-methyl-1H-indol-3-yl)acetamide
Description
N-[[1-(hydroxymethyl)cyclopentyl]methyl]-2-(6-methyl-1H-indol-3-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopentyl]methyl]-2-(6-methyl-1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-4-5-15-14(10-19-16(15)8-13)9-17(22)20-11-18(12-21)6-2-3-7-18/h4-5,8,10,19,21H,2-3,6-7,9,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZWPDOETBTTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(=O)NCC3(CCCC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[[1-(hydroxymethyl)cyclopentyl]methyl]-2-(6-methyl-1H-indol-3-yl)acetamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole compound, which can be further modified to obtain the desired product . Industrial production methods may involve optimization of reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
N-[[1-(hydroxymethyl)cyclopentyl]methyl]-2-(6-methyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[[1-(hydroxymethyl)cyclopentyl]methyl]-2-(6-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind with high affinity to multiple receptors, leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[[1-(hydroxymethyl)cyclopentyl]methyl]-2-(6-methyl-1H-indol-3-yl)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin, a neurotransmitter.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
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